1-(4-Fluorophenyl)prop-2-en-1-one 1-(4-Fluorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 51594-59-3
VCID: VC2361690
InChI: InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2
SMILES: C=CC(=O)C1=CC=C(C=C1)F
Molecular Formula: C9H7FO
Molecular Weight: 150.15 g/mol

1-(4-Fluorophenyl)prop-2-en-1-one

CAS No.: 51594-59-3

Cat. No.: VC2361690

Molecular Formula: C9H7FO

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)prop-2-en-1-one - 51594-59-3

CAS No. 51594-59-3
Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
IUPAC Name 1-(4-fluorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2
Standard InChI Key HDQOQFCURUKAJI-UHFFFAOYSA-N
SMILES C=CC(=O)C1=CC=C(C=C1)F
Canonical SMILES C=CC(=O)C1=CC=C(C=C1)F

Basic Information and Identification

1-(4-Fluorophenyl)prop-2-en-1-one is identified by several standard chemical identifiers that facilitate its recognition in scientific literature and chemical databases. The compound is characterized by the following parameters:

ParameterValue
CAS Registry Number51594-59-3
Molecular FormulaC₉H₇FO
Molecular Weight150.15 g/mol
IUPAC Name1-(4-fluorophenyl)prop-2-en-1-one
Alternative Names4-fluoro-1-acryloylbenzene; 2-Propen-1-one, 1-(4-fluorophenyl)-
PubChem CID11116223
SMILES NotationC=CC(=O)C1=CC=C(C=C1)F
Exact Mass150.048

The compound consists of a 4-fluorophenyl group connected to a prop-2-en-1-one moiety, forming an α,β-unsaturated ketone structure. This structural arrangement contributes to its chemical reactivity and potential for diverse applications in organic synthesis and pharmacological research .

Structural Characteristics and Physical Properties

Chemical Structure

1-(4-Fluorophenyl)prop-2-en-1-one features a phenyl ring with a fluorine atom at the para position connected to an α,β-unsaturated carbonyl system. The three-carbon chain containing the α,β-unsaturated carbonyl group is linear and can exist in either E or Z configuration, though the E configuration is typically more stable and common .

The structure can be described as having three key components:

  • A 4-fluorophenyl ring

  • A carbonyl group (C=O)

  • A vinyl group (CH=CH₂)

Physical Properties

The physical properties of 1-(4-Fluorophenyl)prop-2-en-1-one play a crucial role in its handling, storage, and application in various research settings. The following table summarizes the key physicochemical properties of this compound:

PropertyValue
Physical State at Room TemperatureSolid
Topological Polar Surface Area (TPSA)17.07 Ų
LogP2.1944
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
Rotatable Bonds2
Recommended StorageSealed in dry conditions, 2-8°C
Shipping ConditionsRoom temperature in continental US; may vary elsewhere

These properties indicate that 1-(4-Fluorophenyl)prop-2-en-1-one is moderately lipophilic (LogP > 2) with limited water solubility, which is typical for chalcones. The presence of the fluorine atom enhances its lipophilicity compared to the unfluorinated analog, potentially affecting its biological activities and membrane permeability .

Synthesis and Preparation Methods

The synthesis of 1-(4-Fluorophenyl)prop-2-en-1-one typically employs well-established organic chemistry methodologies. Several synthetic routes have been reported in the literature, with the Claisen-Schmidt condensation being the most common approach.

Claisen-Schmidt Condensation

The primary method for synthesizing 1-(4-Fluorophenyl)prop-2-en-1-one involves the Claisen-Schmidt condensation between 4-fluoroacetophenone and formaldehyde or its derivatives. This reaction typically requires basic conditions and can be carried out in various alcoholic solvents:

  • Reagents: 4-Fluoroacetophenone and formaldehyde (or paraformaldehyde)

  • Catalyst: Sodium hydroxide or potassium hydroxide (10-30% solution)

  • Solvent: Ethanol or methanol

  • Temperature: Room temperature to slightly elevated (25-40°C)

  • Time: 4-24 hours

  • Purification: Filtration, washing with dilute HCl and water, followed by recrystallization from ethanol

The reaction proceeds through the formation of an enolate from 4-fluoroacetophenone, which subsequently attacks the carbonyl carbon of formaldehyde, followed by dehydration to form the α,β-unsaturated system .

Purification Techniques

After synthesis, the compound typically requires purification to achieve high purity for research applications. Common purification methods include:

  • Recrystallization: Using ethanol, ethyl acetate, or dichloromethane

  • Column chromatography: Using silica gel as the stationary phase and a mixture of ethyl acetate/hexane (3:7) as the mobile phase

  • Filtration: Vacuum filtration to collect the precipitate formed during the reaction

The purified compound can be characterized using various analytical techniques to confirm its structure and purity before use in further studies .

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 1-(4-Fluorophenyl)prop-2-en-1-one. Various spectroscopic methods provide complementary information about different aspects of the molecular structure.

Infrared Spectroscopy (IR)

The IR spectrum of 1-(4-Fluorophenyl)prop-2-en-1-one exhibits characteristic absorption bands that confirm its structural features:

Wavenumber (cm⁻¹)Assignment
~3048C-H stretching (aromatic)
~1650C=O stretching (carbonyl)
~1580C=C stretching (alkene)
~1390C-F stretching
~860, 770C-H out-of-plane bending (aromatic)

The strong carbonyl absorption at around 1650 cm⁻¹ is characteristic of α,β-unsaturated ketones, while the C-F stretching band at approximately 1390 cm⁻¹ confirms the presence of the fluorine atom .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structural arrangement and environment of hydrogen and carbon atoms in the molecule:

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(4-Fluorophenyl)prop-2-en-1-one typically shows:

  • Aromatic protons of the 4-fluorophenyl ring (δ ~7.0-8.0 ppm)

  • Vinyl protons of the prop-2-en-1-one moiety (δ ~5.8-6.7 ppm)

  • Characteristic coupling patterns due to the presence of the fluorine atom

¹³C NMR Spectroscopy

The carbon NMR spectrum typically shows:

  • Carbonyl carbon (δ ~190 ppm)

  • Aromatic carbons (δ ~115-165 ppm)

  • Vinyl carbons (δ ~125-145 ppm)

  • C-F coupling patterns in the aromatic region

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum provides specific information about the fluorine environment, typically showing a single peak at around -105 to -115 ppm relative to CFCl₃, confirming the para position of the fluorine atom on the phenyl ring .

Chemical Reactivity and Reactions

1-(4-Fluorophenyl)prop-2-en-1-one exhibits reactivity patterns typical of α,β-unsaturated ketones, with some modifications due to the presence of the fluorine atom on the aromatic ring.

Michael Addition Reactions

The α,β-unsaturated system makes 1-(4-Fluorophenyl)prop-2-en-1-one susceptible to Michael addition reactions with various nucleophiles, including:

  • Amines

  • Thiols

  • Carbon nucleophiles (e.g., malonates, cyanoacetates)

  • Hydride donors

These reactions occur preferentially at the β-carbon of the unsaturated system and serve as a valuable method for synthesizing functionalized derivatives.

Cycloaddition Reactions

The compound can participate in various cycloaddition reactions, including:

  • Diels-Alder reactions with dienes

  • 1,3-Dipolar cycloadditions with azides, nitrones, and other 1,3-dipoles

  • [2+2] Cycloadditions under photochemical conditions

These reactions lead to the formation of cyclic compounds with potential biological activities.

Reduction Reactions

The carbonyl and C=C double bond can undergo selective or complete reduction:

  • Selective reduction of the C=C bond using catalytic hydrogenation with controlled conditions

  • Selective reduction of the carbonyl group using sodium borohydride

  • Complete reduction of both functional groups using lithium aluminum hydride

These transformations provide access to various derivatives with modified functional groups and potentially altered biological activities.

Research Applications

1-(4-Fluorophenyl)prop-2-en-1-one has attracted significant research interest due to its versatile chemical properties and potential applications in various scientific disciplines.

Medicinal Chemistry and Drug Development

The compound serves as a valuable scaffold for developing potential therapeutic agents:

  • Anti-inflammatory agents: Chalcones have demonstrated anti-inflammatory properties through inhibition of various inflammatory mediators and enzymes

  • Antimicrobial compounds: Fluorinated chalcones often exhibit enhanced antimicrobial activities against bacteria and fungi

  • Anticancer agents: α,β-Unsaturated ketones can act as Michael acceptors for cellular nucleophiles, potentially interfering with cancer cell proliferation

Research on structurally related compounds has indicated that chalcones with fluorine substitution often demonstrate improved biological activities compared to their non-fluorinated counterparts .

Material Science Applications

The compound and its derivatives have been investigated for applications in material science:

  • Nonlinear optical (NLO) materials: The conjugated π-electron system contributes to NLO properties

  • Fluorescent probes: The fluorophenyl group can contribute to fluorescence properties

  • Photosensitive materials: The α,β-unsaturated carbonyl system can participate in photochemical reactions

These material applications leverage the unique electronic properties conferred by the combination of the fluorine atom and the conjugated system.

Synthetic Chemistry

1-(4-Fluorophenyl)prop-2-en-1-one serves as a versatile building block in organic synthesis:

  • Intermediate for heterocycle synthesis

  • Starting material for the preparation of complex fluorinated compounds

  • Scaffold for library synthesis in medicinal chemistry

The presence of multiple reactive sites makes it a valuable synthon for constructing more complex molecular architectures .

Hazard CategoryClassification
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Comparison with Related Compounds

Understanding the relationship between 1-(4-Fluorophenyl)prop-2-en-1-one and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Other Fluorinated Chalcones

Several fluorinated chalcones have been studied extensively, including compounds with fluorine atoms in different positions or with multiple fluorine substitutions:

CompoundKey DifferencesProperties
1-(4-Fluorophenyl)-3-phenylprop-2-en-1-oneAdditional phenyl ring at position 3Enhanced conjugation, different electronic properties
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-oneMultiple fluorine atomsIncreased lipophilicity, altered biological activity
1-(3-Fluorophenyl)prop-2-en-1-oneFluorine at meta positionDifferent electronic effects, altered reactivity

The position and number of fluorine atoms significantly influence the compound's physical properties, reactivity, and biological activities .

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